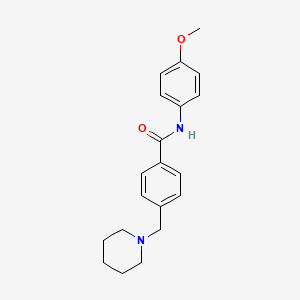

![molecular formula C22H19ClN4O B4615739 3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-mesitylacrylamide](/img/structure/B4615739.png)

3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-mesitylacrylamide

説明

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regioselective methods under specific conditions. For example, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized from cyclocondensation reactions under ultrasound irradiation, demonstrating high regioselectivity and significant reduction in reaction times (Machado et al., 2011). Another synthesis involves the condensation/cyclization reaction of specific precursors in the presence of conc. hydrochloric acid (Prabhudeva et al., 2017).

Molecular Structure Analysis

The molecular structure and spectroscopic analysis are crucial for understanding the compound's properties and interactions. Studies using density functional theory (DFT) and X-ray diffraction have provided detailed insights into the equilibrium geometry, vibrational assignments, and molecular orbital analysis of similar compounds (Wang et al., 2004). Crystallographic analysis has confirmed the specific orientations and conformations of the molecular structure (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, offering insights into their chemical properties. The reactivity and regioselectivity of these compounds can be demonstrated through specific synthesis protocols, highlighting their potential in creating complex molecules (Ye et al., 2013).

Physical Properties Analysis

The physical properties, such as solvate formation, crystal packing, and hydrogen bonding, significantly influence the compound's stability and interactions. For instance, the crystal structure analysis of methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carboxylate reveals N—H⋯O hydrogen bonds and C—H⋯O interactions (Shi et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, electronic structure, and potential for interactions, are essential for understanding the compound's behavior in various conditions. Quantum chemical calculations, molecular docking studies, and spectroscopic analyses provide comprehensive insights into these properties (Sivakumar et al., 2020).

科学的研究の応用

Synthesis and Structural Analysis

- Pyrazole derivatives are synthesized through various chemical reactions, including cycloadditions and arylation processes. These methods aim to create compounds with high regioselectivity and yields, contributing to the field of organic synthesis and medicinal chemistry. For example, efficient synthesis methods under ultrasound irradiation have been developed for ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, showcasing advancements in reaction efficiency and selectivity (Machado et al., 2011).

Antimicrobial and Anticancer Activities

- Novel pyrazole derivatives have been identified as potential antimicrobial and anticancer agents. Research indicates that compounds with pyrazole cores exhibit significant biological activities, highlighting their potential in drug discovery and development. For instance, compounds with modifications on the pyrazole ring have shown higher anticancer activity than doxorubicin, a reference drug, and possess good to excellent antimicrobial properties (Hafez et al., 2016).

Molecular Docking and Spectroscopic Analysis

- Pyrazole derivatives have been studied using molecular docking and spectroscopic analysis to understand their interaction with biological targets and to analyze their molecular properties. Such studies contribute to the rational design of new compounds with desired biological activities. For example, detailed analysis of the molecular structure, vibrational spectra, and electronic properties of pyrazole compounds can reveal insights into their potential uses in pharmacology and materials science (Sivakumar et al., 2020).

Quantum Chemical and Computational Studies

- Computational studies, including density functional theory (DFT) calculations and molecular dynamics simulations, are employed to investigate the electronic structure and reactivity of pyrazole derivatives. These studies are crucial for understanding the chemical and physical properties of the compounds, facilitating the design of materials with specific functions. For instance, quantum chemical calculations have been used to explore the stability, charge distribution, and electronic properties of pyrazole-based compounds, aiding in the development of new materials and drugs (Viji et al., 2020).

特性

IUPAC Name |

(E)-3-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O/c1-13-8-14(2)20(15(3)9-13)26-22(28)17(11-24)10-18-12-25-27-21(18)16-4-6-19(23)7-5-16/h4-10,12H,1-3H3,(H,25,27)(H,26,28)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVQOHUZPZNDRB-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Cl)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)Cl)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dimethylphenyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4615657.png)

![{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4615667.png)

![methyl (5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4615679.png)

![N,N'-(4-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]](/img/structure/B4615683.png)

![4-isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4615698.png)

![2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615702.png)

![{4-[2-(2-pyridinyl)ethoxy]phenyl}amine dihydrochloride](/img/structure/B4615708.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4615724.png)

![3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4615746.png)

![2-(4-butoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4615752.png)

![2-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4615753.png)

![4-chloro-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4615762.png)

![3-(4-fluorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4615767.png)